molecular formula C25H25NO4 B12196821 (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B12196821
M. Wt: 403.5 g/mol
InChI Key: JRIJSYBCMCCOMD-XKZIYDEJSA-N
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Description

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The key steps might include:

  • Formation of the benzofuran core through cyclization reactions.
  • Introduction of the hydroxy and methyl groups via selective functionalization.
  • Attachment of the piperidinylmethyl group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Employment of catalysts to enhance reaction rates and selectivity.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The benzofuran core and piperidinylmethyl group might participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Benzofuran derivatives are often studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

    Therapeutic Potential: The compound might be investigated for its potential use in treating diseases due to its biological activity.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    2-Arylbenzofurans: Compounds with similar structures but different substituents, often studied for their pharmacological properties.

Uniqueness

The unique combination of functional groups in (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one might confer distinct biological activities or chemical reactivity, making it a valuable compound for further research.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C25H25NO4/c1-15-7-9-26(10-8-15)14-19-20(27)11-16(2)23-24(28)22(30-25(19)23)13-18-12-17-5-3-4-6-21(17)29-18/h3-6,11-13,15,27H,7-10,14H2,1-2H3/b22-13-

InChI Key

JRIJSYBCMCCOMD-XKZIYDEJSA-N

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)C)O

Canonical SMILES

CC1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)C)O

Origin of Product

United States

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